molecular formula C11H9ClN2O2S B2882779 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-11-4

4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No. B2882779
CAS RN: 460730-11-4
M. Wt: 268.72
InChI Key: NINIDNJOARBXJV-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a type of heterocyclic compound. Heterocyclic compounds are important due to their versatile applications. A large number of heterocyclic compounds containing nitrogen and sulfur are used as medicine in different therapeutic targets . Thiazole is one of the important pharmacophores in drug discovery and development processes .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, a one-pot synthesis of a similar compound, tetra-substituted imidazole, is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic and analytical techniques. For example, a similar compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), which is crystalline, was characterized by SC-XRD .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 2-aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound has a molecular weight of 268.72 .

Scientific Research Applications

Neuroprotective Activity

Thiazoles have been explored for their neuroprotective effects, which could be useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may help in preserving neuronal function and preventing the progression of such conditions.

Each of these applications represents a significant area of research where 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde could potentially contribute to the development of new therapeutic agents. The compound’s ability to interact with various biological targets underscores its versatility and the importance of further research into its properties and mechanisms of action .

Safety and Hazards

The safety and hazards of this compound can be determined based on its chemical properties and biological activities. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of this compound can be inferred from its potential applications. For instance, these mild and environmentally friendly S_NAr reaction conditions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde represent an alternative protocol to functionalize them through S_NAr amination with a variety of amines, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .

properties

IUPAC Name

4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-8-4-2-7(3-5-8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINIDNJOARBXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326027
Record name 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde

CAS RN

460730-11-4
Record name 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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